1-piperidin-4-ylproline dihydrochloride

Description

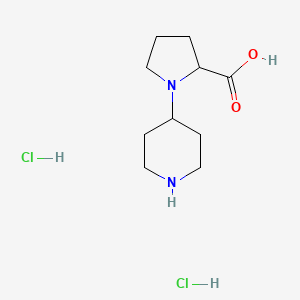

1-Piperidin-4-ylproline dihydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a proline moiety, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous media, making it suitable for pharmaceutical and biochemical research applications.

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.2ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;;/h8-9,11H,1-7H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSHVJGFQYVCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-4-ylproline dihydrochloride typically involves the reaction of proline with piperidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-piperidin-4-ylproline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-piperidin-4-ylproline dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in biological processes and interactions.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-piperidin-4-ylproline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Piperidine derivatives with dihydrochloride salts share a common backbone but differ in substituents, which dictate pharmacological and physicochemical properties:

*Hypothetical structure inferred from nomenclature conventions.

Key Observations :

- Substituents on the piperidine ring (e.g., pyridinyl, pyrrolidinyl, or proline groups) modulate receptor binding and bioavailability.

- Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic interactions .

Pharmacological Activity

Vanoxerine shows IC50 values of 3.79–4.04 µM in hepatocellular carcinoma cells, comparable to other CDK inhibitors (e.g., fluspirilene, IC50: 3.46–4.01 µM) . These data suggest that dihydrochloride salts can maintain potent inhibitory activity while improving pharmacokinetic profiles.

Physicochemical Properties

Dihydrochloride salts are preferred in drug formulation for their enhanced solubility. For example:

- Berotralstat dihydrochloride (molecular weight: 635.49) is soluble in water at pH ≤ 4, a trait critical for oral bioavailability .

Key Differentiators of this compound

Dual Hydrochloride Salts: Unlike monohydrochlorides (e.g., diphenylpyraline hydrochloride), the dihydrochloride form improves solubility, critical for intravenous formulations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-piperidin-4-ylproline dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with piperidine or proline derivatives. For example, acetylation of a precursor (e.g., 4-amino-piperidine) followed by salt formation with hydrochloric acid is common . Optimization includes:

- Temperature control : Maintaining 0–5°C during acidification to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Use of recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Recommended methods :

- NMR spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for piperidine ring protons and proline backbone) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection) .

- HPLC : Assesses purity (>98% required for pharmacological studies) .

Q. How should researchers design preliminary enzyme inhibition assays for this compound?

- Protocol :

- Target selection : Focus on enzymes like proteases or kinases, where piperidine derivatives show affinity .

- Dose range : Test 0.1–100 µM concentrations.

- Controls : Include positive (e.g., known inhibitors) and negative (solvent-only) controls.

- Data interpretation : Use Michaelis-Menten kinetics to calculate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in receptor-binding studies of this compound be resolved?

- Strategies :

- Model comparison : Cross-validate results using isolated receptors (in vitro) vs. cell-based assays (in vivo) .

- Binding kinetics : Perform saturation binding assays to distinguish competitive vs. allosteric effects .

- Structural analysis : Use X-ray crystallography or molecular docking to identify binding pocket interactions .

Q. What mechanistic approaches are recommended to study its neuropharmacological potential?

- Experimental design :

- In vitro models : Primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection assays.

- Pathway analysis : Western blotting for markers like Bcl-2 (apoptosis) or BDNF (neurogenesis).

- Behavioral studies : Rodent models (e.g., Morris water maze) to assess cognitive effects .

Q. How can solubility and bioavailability challenges be addressed for in vivo applications?

- Solutions :

- Salt modification : Dihydrochloride salts improve aqueous solubility but may require pH adjustment for stability .

- Formulation : Use cyclodextrins or liposomes for enhanced bioavailability .

- Prodrug design : Introduce ester groups to increase membrane permeability, hydrolyzed in vivo to active form .

Data Analysis and Optimization

Q. What statistical methods are suitable for analyzing dose-response variability in toxicity studies?

- Approach :

- Non-linear regression : Fit sigmoidal curves to EC₅₀/LC₅₀ data.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Meta-analysis : Aggregate data from repeated experiments to identify outliers .

Q. How do structural modifications of the piperidine ring influence biological activity?

- Case studies :

- Fluorobenzyl derivatives : Enhance metabolic stability but may reduce solubility .

- Methyl substituents : Increase lipophilicity, improving blood-brain barrier penetration .

- Hydrazinyl groups : Introduce hydrogen-bonding potential for enzyme interactions .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.